molecular formula C23H21NO4 B2874922 3-(9H-Fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid CAS No. 2503207-74-5

3-(9H-Fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid

Cat. No.: B2874922
CAS No.: 2503207-74-5
M. Wt: 375.424
InChI Key: HKVGKTWWDGGZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(9H-Fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid is a tricyclic carbocyclic compound featuring a rigid norbornane-like scaffold (tricyclo[2.2.1.0²,⁶]heptane) modified with a fluorenylmethyloxycarbonyl (Fmoc)-protected amino group and a carboxylic acid moiety. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a constrained building block to enhance conformational stability, improve bioavailability, or modulate target binding . Its tricyclic structure imparts significant rigidity compared to linear or monocyclic analogs, making it valuable for designing bioactive peptides or small-molecule inhibitors.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c25-21(26)23-10-12-9-18(23)19(23)20(12)24-22(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-20H,9-11H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVGKTWWDGGZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(C1C3C2NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(9H-Fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis. The compound's structure suggests potential applications in medicinal chemistry, particularly in drug development and enzyme modulation.

Chemical Structure and Properties

  • Molecular Formula : C25H23O4N
  • Molecular Weight : 401.45 g/mol
  • CAS Number : 507472-28-8
  • Structural Features : The compound contains a tricyclic heptane core, which contributes to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of fluorenes have been shown to possess activity against various multidrug-resistant bacterial strains.

CompoundTarget BacteriaZone of Inhibition (mm)
Fluorene Derivative AStaphylococcus aureus10
Fluorene Derivative BEscherichia coli12
Fluorene Derivative CPseudomonas aeruginosa11

These results suggest that the fluorenylmethoxycarbonyl group may enhance the antimicrobial efficacy of the compound by facilitating interactions with bacterial cell membranes or specific enzymes critical for bacterial survival .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma).

Case Study Findings

In a study comparing the cytotoxic effects of several fluorene derivatives:

  • Compound A showed an IC50 value of 15 µM against A549 cells.
  • Compound B exhibited an IC50 value of 20 µM against MDA-MB-231 cells.

These findings indicate that the presence of the fluorenylmethoxycarbonyl group may play a pivotal role in enhancing the compound's ability to inhibit cancer cell proliferation by targeting key metabolic pathways involved in cell division and survival .

The proposed mechanism involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. Inhibition of DHFR disrupts DNA synthesis, leading to apoptosis in rapidly dividing cells, such as cancer cells and certain bacteria . Molecular docking studies have illustrated strong binding interactions between the compound and the active site of DHFR, further validating its potential as an anticancer and antimicrobial agent.

Comparison with Similar Compounds

Structural Analogues with Varied Cyclic Frameworks

The compound’s structural uniqueness lies in its tricyclic core. Key comparisons with similar Fmoc-protected carboxylic acid derivatives include:

Compound Core Structure Molecular Formula Molecular Weight CAS Number Key Features
3-(Fmoc-amino)tricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid (Main Compound) Tricyclo[2.2.1.0²,⁶]heptane C₂₂H₂₁NO₄ 363.41 g/mol Not explicitly listed High rigidity; norbornane-like scaffold; ideal for constrained peptide design.
3-(Fmoc-amino)bicyclo[3.1.0]hexane-6-carboxylic acid Bicyclo[3.1.0]hexane C₂₀H₂₁NO₄ 339.38 g/mol EN300-753668 Less rigid than tricyclo; fused cyclopropane-ring increases strain.
3-(Fmoc-amino)cyclobutane-1-carboxylic acid Cyclobutane C₂₀H₁₉NO₄ 337.38 g/mol 1935557-50-8 Planar cyclobutane; moderate rigidity; used in mid-sized macrocycles.
3-(Fmoc-amino)bicyclo[2.2.1]heptane-1-carboxylic acid Bicyclo[2.2.1]heptane C₂₁H₂₁NO₄ 351.40 g/mol 952403-56-4 Similar to norbornane but lacks the bridgehead double bond; reduced strain.

Key Findings :

  • Rigidity: The tricyclo[2.2.1.0²,⁶]heptane core offers superior conformational restriction compared to bicyclic or monocyclic analogs, which is critical for stabilizing peptide secondary structures .
  • Synthetic Utility : Bicyclo[3.1.0]hexane derivatives (e.g., EN300-753668) are synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura), similar to methods in . However, the tricyclic compound may require specialized routes due to its complex scaffold.
  • Solubility : Cyclobutane-based analogs (e.g., CAS 1935557-50-8) exhibit better aqueous solubility than the hydrophobic tricyclic derivative, impacting their applicability in biological assays .
Heteroatom-Containing Analogues

Compounds like 2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid () incorporate nitrogen into the cyclic framework, altering electronic properties and hydrogen-bonding capacity. Unlike the main compound, these azabicyclic derivatives are more polar and often used in protease inhibitors or as chiral auxiliaries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.